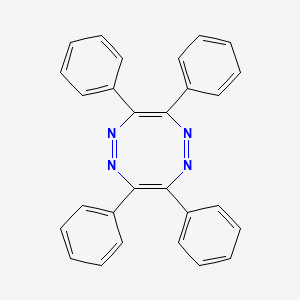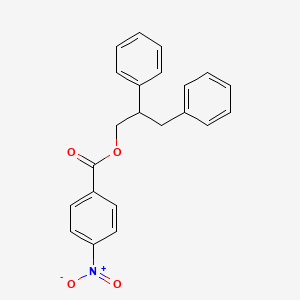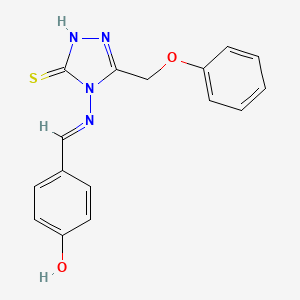![molecular formula C13H16Cl3N3O2S B11968308 N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11968308.png)
N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trichloroethyl group, a thioureido group, and a hydroxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 2-hydroxybenzoyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with butyric anhydride to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, where nucleophiles replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted trichloroethyl compounds.
Aplicaciones Científicas De Investigación
N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioureido group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its trichloroethyl group can undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE
- N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-PROPIONAMIDE
Uniqueness
Compared to similar compounds, N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE exhibits unique properties due to the presence of the butyramide group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C13H16Cl3N3O2S |
|---|---|
Peso molecular |
384.7 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(2-hydroxyphenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C13H16Cl3N3O2S/c1-2-5-10(21)18-11(13(14,15)16)19-12(22)17-8-6-3-4-7-9(8)20/h3-4,6-7,11,20H,2,5H2,1H3,(H,18,21)(H2,17,19,22) |
Clave InChI |
CZHBZKQSOOLKMP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E,2Z)-2-Bromo-3-phenyl-2-propenal [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11968233.png)



![2-bromo-4-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11968262.png)

![1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene](/img/structure/B11968269.png)

![N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11968285.png)


![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968295.png)
![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968296.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968318.png)
